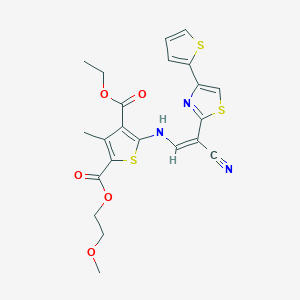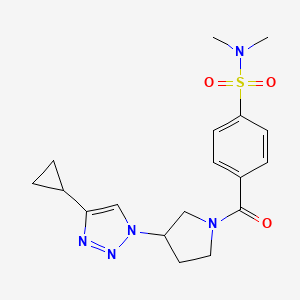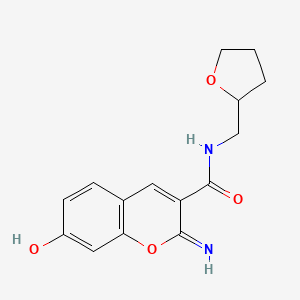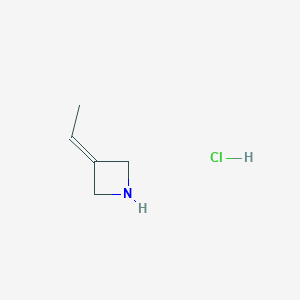
2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
The chemical compound 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, belongs to a class of compounds with notable pharmacological potentials. Research studies have focused on the synthesis of related compounds and their biological activities. For instance, derivatives of arylpyridazinones, including similar structures, have been prepared and examined for their analgesic and anti-inflammatory activities. The structural confirmation of these derivatives was achieved through IR, 1H-NMR spectra, and elementary analysis, demonstrating significant promise as analgesic and anti-inflammatory agents without exhibiting gastric ulcerogenic effects common in nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).
Chemical Synthesis and Reactions
The compound's related structures have been involved in chemical synthesis and reaction studies, aiming at understanding their behavior and potential chemical applications. Research into pyrazine chemistry, for example, involved reactions of piperazine-2,5-diones with triethyloxonium fluoroborate, leading to the production of various pyrazine derivatives. These studies are crucial for developing new synthetic routes and compounds with potential applications in medicinal chemistry and other fields (Blake et al., 1972).
Biological Evaluation and Bioactivities
Further research into new phenolic Mannich bases with piperazines, including compounds structurally related to 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, has revealed a range of bioactivities. These compounds have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Such studies are instrumental in identifying novel drug candidates for various diseases, including cancer (Gul et al., 2019).
Radiochemistry and PET Imaging
Research on radiochemistry and PET imaging has also utilized compounds structurally similar to 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one. Such studies focus on developing radiolabeled antagonists for studying serotonergic neurotransmission with positron emission tomography (PET), offering insights into the brain's serotonergic system and its role in various neurological disorders (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-7-5-19(6-8-20)26-11-13-27(14-12-26)23(30)21-9-10-22(29)28(25-21)16-17-3-2-4-18(24)15-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSHFZJQYJNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2594738.png)


![N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2594743.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594745.png)
![1-[(4-methylphenyl)methyl]-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2594749.png)

![1'-Ethyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2594751.png)

